Product packaging for Tert-butyl 4-bromobenzoate(Cat. No.:CAS No. 59247-47-1)

Tert-butyl 4-bromobenzoate

Cat. No.: B125307
CAS No.: 59247-47-1
M. Wt: 257.12 g/mol
InChI Key: BFJJYXUCGYOXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Haloaromatic Compounds as Synthetic Precursors

Haloaromatic compounds, which are aromatic compounds containing one or more halogen atoms, are of great importance in organic synthesis. The carbon-halogen bond in these compounds is a key functional group that can participate in a variety of chemical reactions. rsc.org Specifically, aryl halides are fundamental intermediates in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. rsc.orgsigmaaldrich.comrsc.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the complex molecular architectures found in many natural products, pharmaceuticals, and materials. rsc.orgdokumen.pub The bromine atom in tert-butyl 4-bromobenzoate (B14158574), for instance, provides a reactive site for such coupling reactions.

The Role of the tert-Butyl Ester Group in Synthetic Design and Reactivity

The tert-butyl ester group in tert-butyl 4-bromobenzoate serves as a protecting group for the carboxylic acid functionality. thieme-connect.com Protecting groups are essential in multi-step organic synthesis to prevent a functional group from reacting while other parts of the molecule are being modified. The tert-butyl ester is particularly favored due to its stability under a wide range of reaction conditions, including exposure to many nucleophiles and reducing agents. thieme-connect.com

A key advantage of the tert-butyl ester is its selective removal under acidic conditions. thieme-connect.comwikipedia.org This process, known as deprotection, can often be achieved using mild reagents, which helps to avoid unwanted side reactions and preserve other sensitive functional groups within the molecule. lookchem.comyoutube.com The bulky nature of the tert-butyl group also provides steric hindrance, which can influence the reactivity of the molecule and, in some cases, enhance its stability. This combination of stability and selective cleavage makes the tert-butyl ester a versatile tool for chemists in designing complex synthetic routes. youtube.com

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical FormulaC11H13BrO2 scbt.comchembk.comchembk.com
AppearanceWhite crystalline solid chembk.comchembk.com
Melting Point~70-73 °C chembk.comchembk.com
Boiling Point~290-291 °C chembk.comchembk.com
SolubilitySoluble in organic solvents (e.g., ethanol, chloroform, dichloromethane) chembk.comchembk.com

Overview of Research Trajectories for this compound

Research involving this compound has largely focused on its application in palladium-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules. For instance, this compound has been utilized as a starting material in Suzuki-Miyaura couplings to form biaryl compounds, which are common structural motifs in pharmaceuticals. nih.govrsc.org

Another significant area of research is the use of this compound in the synthesis of N-substituted derivatives through palladium-catalyzed amination reactions. researchgate.net These reactions are important for introducing nitrogen-containing functional groups, which are prevalent in biologically active molecules. Furthermore, studies have explored its use in other coupling reactions, such as those involving organobismuth and organosilicon reagents, to create new carbon-carbon and carbon-silicon bonds. nih.govsorbonne-universite.fr

Recent research trends also include the development of more efficient and environmentally friendly synthetic methods. This includes the use of flow microreactor systems for cross-coupling reactions involving this compound, which can offer advantages in terms of reaction speed, control, and scalability. kyoto-u.ac.jp Additionally, research continues to explore the development of novel catalysts and reaction conditions to expand the scope and utility of this versatile building block. ccspublishing.org.cn

Table 2: Key Research Applications of this compound

Reaction TypeCatalyst/ReagentsProduct TypeSignificanceSource
Suzuki-Miyaura CouplingPalladium catalysts (e.g., Pd(dppf)Cl2), Base (e.g., K2CO3)Biaryl compoundsConstruction of common pharmaceutical scaffolds. rsc.org
Buchwald-Hartwig AminationPalladium catalysts (e.g., PdCl2), Ligand (e.g., P(o-tolyl)3), Base (e.g., NaOtBu)N-substituted derivativesIntroduction of nitrogen-containing functional groups. researchgate.net
SilylationPalladium catalysts, Disilane (B73854) reagentsAryl silanolsFormation of carbon-silicon bonds for further transformations. nih.gov
Coupling with Organobismuth ReagentsPalladium catalysts (e.g., Pd(PPh3)4)Alkylated arenesFormation of new carbon-carbon bonds. sorbonne-universite.fr
Reductive CouplingPalladium catalysts, TrimethylsilyldiazomethaneSilylmethylated arenesIntroduction of silylmethyl groups. ccspublishing.org.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrO2 B125307 Tert-butyl 4-bromobenzoate CAS No. 59247-47-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJJYXUCGYOXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462722
Record name Tert-butyl 4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59247-47-1
Record name Tert-butyl 4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-benzoic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Strategies for the Preparation of Tert Butyl 4 Bromobenzoate

Direct Esterification Approaches for p-Bromobenzoate Esters

Direct esterification involves the reaction of a carboxylic acid with an alcohol. In the case of tert-butyl 4-bromobenzoate (B14158574), this means reacting 4-bromobenzoic acid with tert-butanol (B103910). However, the bulky nature of the tert-butyl group presents significant steric hindrance, making this transformation challenging compared to esterifications with primary or secondary alcohols. asianpubs.org Consequently, strong acid catalysts and specific activating agents are typically required to drive the reaction forward.

Common methods for the formation of tert-butyl esters include condensation with tert-butanol or isobutene in the presence of a strong acid like concentrated sulfuric acid. nii.ac.jp However, these harsh conditions can lead to side reactions, particularly the dehydration of tert-butanol to isobutylene. asianpubs.org To circumvent these issues, milder and more selective catalytic systems have been developed. One approach involves the use of bis(trifluoromethanesulfonyl)imide (Tf2NH) as a powerful catalyst in tert-butyl acetate (B1210297), which acts as both the solvent and the tert-butylating agent. organic-chemistry.orgcitedrive.comthieme-connect.com This method has been shown to be effective for a variety of carboxylic acids, including those with bromide functional groups, offering faster reaction times and high yields compared to conventional methods. organic-chemistry.org Another strategy employs bases like 4-(dimethylamino)pyridine (DMAP) or calcined hydrotalcite, although studies have shown that yields can be low for bromo-substituted acids using this particular method. researchgate.net

Table 1: Comparison of Catalysts for Direct Esterification
Catalyst SystemReagentsKey FeaturesReference
Brønsted Acid 4-Bromobenzoic acid, tert-Butanol, H₂SO₄Traditional method; risk of alcohol dehydration. nii.ac.jp
Tf₂NH 4-Bromobenzoic acid, tert-Butyl acetateActs as both solvent and reagent; faster reactions, high yields. organic-chemistry.orgcitedrive.com
Base-Mediated 4-Bromobenzoic acid, tert-Butanol, DMAPMilder conditions; may result in lower yields for this substrate. researchgate.net
Solid Acid 4-Bromobenzoic acid, tert-Butanol, Modified Montmorillonite K10Heterogeneous catalyst, solvent-free conditions, good yields. ijstr.org

Alternative Synthetic Routes and Precursor Transformations

To overcome the challenges of direct esterification, alternative multi-step routes involving the transformation of precursors are often more efficient. The most common and effective of these strategies involves the conversion of 4-bromobenzoic acid into a more reactive derivative, such as an acyl chloride, which then readily reacts with a tert-butoxide source.

A highly successful reported synthesis of tert-butyl 4-bromobenzoate starts with the preparation of 4-bromobenzoyl chloride. chemicalbook.com This precursor can be synthesized from 4-bromobenzoic acid using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). prepchem.comprepchem.com The resulting 4-bromobenzoyl chloride is a potent electrophile that reacts efficiently with potassium tert-butoxide. chemicalbook.comcymitquimica.com In a typical procedure, 4-bromobenzoyl chloride is dissolved in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) and cooled to a low temperature (-78 °C), followed by the slow addition of a potassium tert-butoxide solution. This method has been reported to produce this compound in yields as high as 95% after purification. chemicalbook.com

Another alternative is the transesterification reaction. This involves converting an existing ester of 4-bromobenzoic acid (e.g., methyl 4-bromobenzoate) into the desired tert-butyl ester. This can be achieved by reacting the methyl ester with potassium tert-butoxide in a suitable solvent like diethyl ether. researchgate.net Transesterification can be catalyzed by various agents, including Lewis acids, bases, and specific organometallic complexes, offering a range of conditions to suit different substrates. organic-chemistry.org

Table 2: Overview of Alternative Synthetic Routes
RouteStarting MaterialsKey IntermediatesAdvantagesReported YieldReference
Acyl Chloride 4-Bromobenzoic acid, Potassium tert-butoxide4-Bromobenzoyl chlorideHigh reactivity, excellent yield, well-established.95% chemicalbook.com
Transesterification Methyl 4-bromobenzoate, Potassium tert-butoxideNoneMilder conditions possible, avoids handling acyl chlorides.Varies researchgate.net

Process Optimization and Yield Enhancement in this compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield, minimizing waste, and ensuring economic viability, particularly for industrial applications. Process optimization involves the systematic adjustment of various reaction parameters.

For the highly effective acyl chloride route, several parameters can be fine-tuned.

Temperature Control: The initial reaction between 4-bromobenzoyl chloride and potassium tert-butoxide is performed at -78 °C to control the high reactivity and prevent side reactions. chemicalbook.com Gradually warming the mixture to room temperature ensures the reaction proceeds to completion. chemicalbook.com Investigating the precise temperature profile can be a key optimization point.

Reagent Stoichiometry: Using a slight excess of potassium tert-butoxide can ensure the complete conversion of the acyl chloride. chemicalbook.com However, a large excess could lead to unwanted side reactions, necessitating careful control of the molar ratios.

Solvent and Purity: The use of an anhydrous solvent like THF is critical, as both the acyl chloride and potassium tert-butoxide are sensitive to moisture. Ensuring the purity of reagents and the dryness of the apparatus is paramount for achieving high yields.

Purification Method: The reported 95% yield was obtained after purification by fast column chromatography. chemicalbook.com For larger-scale production, optimizing this step by exploring alternative methods like crystallization or distillation could significantly improve process efficiency.

General optimization strategies, such as those used in the synthesis of other esters, can also be applied. These include studying the impact of catalyst loading, reaction time, and reactant concentration. nih.govtubitak.gov.tr Methodologies like D-optimal design can be employed to systematically evaluate multiple parameters simultaneously, leading to highly optimized conditions with a reduced number of experiments. tubitak.gov.trijcce.ac.ir

Table 3: Parameters for Process Optimization
ParameterImpact on SynthesisOptimization Goal
Temperature Affects reaction rate and selectivity.Identify the optimal temperature profile to maximize product formation and minimize byproducts.
Reaction Time Determines the extent of conversion.Find the minimum time required for complete conversion to increase throughput.
Catalyst Loading Influences reaction rate (for catalytic routes).Use the lowest possible amount of catalyst that achieves a high conversion rate efficiently.
Molar Ratio Affects reaction equilibrium and conversion.Determine the ideal stoichiometry of reactants to maximize the yield of the desired product.
Solvent Choice Influences solubility, reactivity, and work-up.Select a solvent that provides good solubility for reactants and facilitates easy product isolation.

Metal Catalyzed Cross Coupling Reactions of Tert Butyl 4 Bromobenzoate

Palladium-Mediated Cross-Coupling Methodologies

Palladium catalysis is a cornerstone of modern organic synthesis, offering a powerful toolkit for the construction of complex molecular architectures. For tert-butyl 4-bromobenzoate (B14158574), palladium-catalyzed reactions are the most prevalent and well-developed, allowing for a diverse range of transformations at the aryl bromide position.

Suzuki-Miyaura Coupling: Aromatic and Heteroaromatic Biaryl Formation

The Suzuki-Miyaura coupling is a highly efficient method for the formation of C(sp²)–C(sp²) bonds, typically involving the reaction of an aryl halide with an organoboron species in the presence of a palladium catalyst and a base. researchgate.net For tert-butyl 4-bromobenzoate, this reaction provides a direct route to a variety of biaryl compounds, which are common motifs in pharmaceuticals and materials science.

The reaction proceeds via a catalytic cycle that involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. mit.edu The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and functional group tolerance. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), often paired with phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) to enhance catalytic activity. rsc.orgrsc.org A variety of bases can be employed, with carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄) being common choices. The reaction is often carried out in solvents such as toluene, dioxane, or aqueous mixtures. mdpi.comorganic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Bromides.

Sonogashira Coupling: Alkyne Introduction and C(sp)–C(sp²) Bond Construction

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. u-szeged.huresearchgate.net This reaction, when applied to this compound, allows for the direct introduction of an alkyne moiety onto the benzene (B151609) ring, leading to the synthesis of substituted phenylacetylenes. These products are valuable intermediates for the synthesis of more complex molecules. u-szeged.hu

The reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst, usually copper(I) iodide (CuI). researchgate.net An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is required to act as both a base and a solvent. researchgate.net The catalytic cycle is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium(II) center, followed by reductive elimination. u-szeged.hu

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides.

Heck Reaction: Olefination Strategies and Mechanistic Considerations

The Heck reaction provides a method for the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org In the case of this compound, this reaction enables the introduction of a variety of vinyl groups at the 4-position of the benzene ring.

The mechanism of the Heck reaction involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the olefin into the palladium-aryl bond. A subsequent β-hydride elimination step releases the product and a hydridopalladium species, which is then converted back to the active palladium(0) catalyst by a base. wikipedia.org Commonly used catalysts include palladium(II) acetate and palladium on carbon (Pd/C). wikipedia.org A variety of phosphine ligands can be employed to stabilize the catalyst and influence reactivity. The choice of base, such as triethylamine or sodium acetate, and solvent is also critical to the success of the reaction. wikipedia.orgresearchgate.net

Table 3: Examples of Heck Reaction with Aryl Bromides.

Palladium-Catalyzed Amination of the Aryl Bromide Moiety

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction is a powerful tool for the synthesis of aryl amines from aryl halides. When applied to this compound, it provides a direct route to N-substituted 4-aminobenzoates.

The reaction mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination to furnish the aryl amine product. organic-chemistry.org The development of sterically hindered and electron-rich phosphine ligands, such as XPhos and RuPhos, has been crucial for the success of this reaction with a wide range of amines, including primary and secondary alkylamines and anilines. Strong bases, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), are typically required. organic-chemistry.org

Table 4: Buchwald-Hartwig Amination of Aryl Bromides.

Palladium-Catalyzed Silylation for Organosilane Synthesis

Palladium-catalyzed silylation allows for the introduction of a silyl (B83357) group onto an aromatic ring. This transformation is valuable as arylsilanes are important intermediates in organic synthesis, particularly in further cross-coupling reactions. The reaction of this compound with a silylating agent like hexamethyldisilane (B74624) (Me₃Si-SiMe₃) in the presence of a palladium catalyst can afford tert-butyl 4-(trimethylsilyl)benzoate.

The catalytic cycle is believed to involve the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by reaction with the disilane (B73854) and reductive elimination of the arylsilane. The choice of ligand is critical for an efficient reaction, with biaryl phosphine ligands often proving effective.

Table 5: Conditions for Palladium-Catalyzed Silylation of Aryl Halides.

Nickel-Catalyzed Cross-Coupling Systems

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for a variety of cross-coupling reactions. Nickel's unique electronic properties can lead to different reactivity and selectivity profiles compared to palladium. For this compound, nickel-catalyzed reactions offer alternative pathways for C-C bond formation.

One notable example is the Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide. Nickel catalysts, often in the form of NiCl₂ with or without a supporting ligand, can effectively promote the coupling of aryl bromides with alkyl or aryl Grignard reagents. Ligand-free conditions have been developed, offering a simplified and economical approach to these transformations. The mechanism is thought to proceed through a Ni(I)/Ni(III) catalytic cycle.

Table 6: Nickel-Catalyzed Kumada Coupling of Aryl Bromides.

Electrochemical C(sp²)–C(sp³) Cross-Coupling with this compound

Electrochemical methods offer a sustainable and efficient alternative to traditional chemical reductants in cross-coupling reactions. In the context of C(sp²)–C(sp³) bond formation involving aryl halides like this compound, electrochemistry enables the generation of reactive intermediates under mild conditions. While direct studies on this compound are not extensively detailed, research on analogous compounds such as methyl 4-bromobenzoate provides significant insights into the reaction mechanism and scope.

The proposed mechanism involves the cathodic reduction of a Ni(II) precatalyst to a highly reactive Ni(0) species. This Ni(0) complex then undergoes oxidative addition with the aryl bromide (e.g., this compound) to form an arylnickel(II) intermediate. Concurrently, at the anode, the benzylic trifluoroborate is oxidized to generate a benzylic radical. This radical is then trapped by the arylnickel(II) species, leading to a high-valent Ni(III) or Ni(IV) intermediate, which subsequently undergoes reductive elimination to furnish the desired C(sp²)-C(sp³) coupled product and regenerate the active nickel catalyst.

Cyclic voltammetry studies on methyl 4-bromobenzoate have been instrumental in optimizing the reaction conditions, including the choice of ligand and the applied potential. chemrxiv.orgresearchgate.net These studies reveal that the reduction potential of the aryl bromide and the stability of the resulting organonickel intermediates are key factors influencing the reaction efficiency. The electronic nature of the ester group in this compound is expected to influence these parameters, potentially requiring fine-tuning of the electrochemical conditions for optimal yields.

Table 1: Ligand Screening in Ni-Catalyzed Electrochemical Cross-Coupling of Methyl 4-bromobenzoate with Potassium Benzyltrifluoroborate chemrxiv.org

LigandYield of Methyl 4-benzylbenzoate (%)
dtbbpy85
tpy73
1,10-Phen67
dmbpy<5
dmcbpy<5
biq<5

Reaction conditions: Methyl 4-bromobenzoate (1.0 equiv), potassium benzyltrifluoroborate (1.5 equiv), NiCl₂·glyme (10 mol%), ligand (15 mol%), K₂CO₃ (2.5 equiv), LiClO₄ (0.2 M) in DMF, constant current electrolysis (3.0 mA).

The data indicates that ligands like 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbbpy) and terpyridine (tpy) are highly effective in promoting the cross-coupling, while others show minimal activity. chemrxiv.org This highlights the critical role of the ligand in stabilizing the nickel catalyst and facilitating the key steps of the catalytic cycle.

Ligand Effects and Catalyst Design in Nickel-Promoted Reactions

In nickel-catalyzed cross-coupling reactions, the choice of ligand is paramount in determining the catalyst's activity, selectivity, and substrate scope. Ligands modulate the electronic and steric properties of the nickel center, thereby influencing the rates of oxidative addition, transmetalation, and reductive elimination.

For the coupling of aryl bromides like this compound with C(sp³) nucleophiles, particularly sterically hindered ones like tert-butyl Grignard reagents, ligand design is crucial to prevent side reactions such as β-hydride elimination. While some success has been achieved with N-heterocyclic carbene (NHC) ligands, research has also explored ligand-free conditions. rhhz.net

In a study on the ligand-free nickel-catalyzed Kumada coupling of aryl bromides with tert-butylmagnesium chloride, it was demonstrated that various substituted aryl bromides could be efficiently coupled to form tert-butyl arenes. rhhz.net The proposed mechanism for this ligand-free system involves a Ni(I)-Ni(III) catalytic cycle. The reaction is initiated by the reduction of a Ni(II) precatalyst by the Grignard reagent to a Ni(I) species. Oxidative addition of the aryl bromide to the Ni(I) center forms a Ni(III) intermediate, which then undergoes reductive elimination to yield the cross-coupled product and a Ni(I) halide. Transmetalation with another equivalent of the Grignard reagent regenerates the active Ni(I) species, completing the catalytic cycle.

The absence of a sterically demanding phosphine or NHC ligand in this system is noteworthy and suggests that the inherent properties of the nickel catalyst and the Grignard reagent are sufficient to promote the desired transformation while minimizing isomerization byproducts.

Table 2: Ligand-Free Ni-Catalyzed Kumada Coupling of Aryl Bromides with t-BuMgCl rhhz.net

Aryl BromideProductYield (%)t-Bu/i-Bu Ratio
4-Bromo-tert-butylbenzene1,4-Di-tert-butylbenzene85>99:1
4-Bromobiphenyl4-tert-Butylbiphenyl78>99:1
2-Bromonaphthalene2-tert-Butylnaphthalene82>99:1
4-Bromoanisole4-tert-Butylanisole7598:2

Reaction conditions: Aryl bromide (1.0 equiv), t-BuMgCl (2.0 equiv), NiCl₂ (1 mol%) in THF at 0 °C.

These results underscore the potential for developing highly efficient nickel-based catalytic systems for challenging C(sp²)-C(sp³) couplings, even without the use of complex and expensive ligands.

Dual Catalytic Systems for Cross-Electrophile Coupling

Cross-electrophile coupling has emerged as a powerful strategy for C-C bond formation, avoiding the need for pre-formed organometallic reagents. These reactions typically involve the coupling of two different electrophiles in the presence of a reductant and one or more catalysts. Dual catalytic systems, often employing two distinct transition metals, have proven particularly effective in achieving high selectivity and efficiency.

In the context of coupling aryl halides with alkyl halides, a dual catalytic system featuring a nickel catalyst and a cobalt co-catalyst has been developed. nih.govchemrxiv.orgresearcher.life While specific examples with this compound are limited, studies with the closely related ethyl 4-bromobenzoate are illustrative. Mechanistic investigations suggest that the nickel catalyst primarily activates the aryl halide, while the cobalt co-catalyst activates the alkyl halide. nih.govchemrxiv.org This orthogonal reactivity allows for the selective cross-coupling over homocoupling of either electrophile.

A mild homogeneous reductant, such as tetrakis(dimethylamino)ethylene (B1198057) (TDAE), is often employed to drive the catalytic cycles. The nickel catalyst, typically a (bpy)Ni(II) complex, is reduced to Ni(0), which then undergoes oxidative addition with the aryl bromide. The cobalt catalyst, on the other hand, facilitates the formation of an alkyl radical from the alkyl halide. This radical is then captured by the arylnickel(II) intermediate, leading to the formation of the C-C bond through a subsequent reductive elimination step.

The versatility of these dual catalytic systems allows for the coupling of a wide range of functionalized aryl and alkyl halides, making them highly valuable in the synthesis of complex organic molecules. nih.govchemrxiv.orgresearcher.life

Other Transition Metal-Catalyzed Cross-Coupling Transformations

Beyond nickel-catalyzed reactions, this compound is a competent substrate in a variety of other transition metal-catalyzed cross-coupling reactions, most notably those employing palladium catalysts. These reactions provide access to a diverse array of functionalized aromatic compounds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, involving the palladium-catalyzed coupling of an organoboron reagent with an organohalide. This compound can be effectively coupled with various aryl- and alkylboronic acids or their esters to generate substituted benzoic acid derivatives. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and tolerating a wide range of functional groups. researchgate.netresearchgate.netprinceton.edunih.gov

Heck Reaction: The Heck reaction enables the arylation of alkenes. wikipedia.orgorganic-chemistry.orgnih.govu-szeged.hufrontiersin.org In this palladium-catalyzed process, this compound can react with various alkenes in the presence of a base to form substituted styrenes and other vinylarenes. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans-isomer.

Sonogashira Coupling: For the synthesis of arylalkynes, the Sonogashira coupling is the method of choice. jk-sci.comyoutube.comnih.gov This reaction involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl halide. This compound can be coupled with a variety of terminal alkynes to produce the corresponding 4-alkynylbenzoates, which are valuable intermediates in materials science and medicinal chemistry.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.orgnih.govacsgcipr.orgacsgcipr.org this compound can undergo palladium-catalyzed coupling with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles, to afford the corresponding 4-aminobenzoates. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope and efficiency of this transformation.

Table 3: Overview of Other Transition

ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraOrganoboron ReagentPd(0)/Phosphine LigandBiaryl or Alkylarene
HeckAlkenePd(0)/Phosphine LigandSubstituted Alkene
SonogashiraTerminal AlkynePd(0)/Cu(I)/Phosphine LigandArylalkyne
Buchwald-HartwigAminePd(0)/Phosphine LigandArylamine

Direct Functionalization and Derivatization of Tert Butyl 4 Bromobenzoate

Organolithium-Mediated Transformations

Organolithium reagents provide a powerful method for activating the C-Br bond of tert-butyl 4-bromobenzoate (B14158574), paving the way for the introduction of various electrophiles.

The primary route to the corresponding aryllithium intermediate, tert-butyl 4-lithiated benzoate (B1203000), is through a lithium-halogen exchange reaction. This transformation is typically accomplished by treating tert-butyl 4-bromobenzoate with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi).

The reaction is kinetically controlled and must be performed at very low temperatures, commonly -78 °C or lower, in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. harvard.edunih.gov The low temperature is crucial to prevent side reactions, particularly the nucleophilic attack of the organolithium reagent on the ester carbonyl group. t-Butyllithium is often more efficient for this exchange, while the reactivity of n-BuLi can be enhanced by the presence of THF. nih.govresearchgate.net The equilibrium of the exchange favors the formation of the more stable aryllithium species. stackexchange.com The resulting tert-butyl 4-lithiated benzoate is a potent nucleophile and is typically generated and used in situ for subsequent reactions.

Once formed, the aryllithium intermediate can be trapped by a variety of electrophiles to introduce new functional groups at the 4-position of the benzene (B151609) ring.

Formylation: The introduction of a formyl group (-CHO) can be achieved by quenching the aryllithium species with an appropriate formylating agent. A common and effective electrophile for this purpose is N,N-dimethylformamide (DMF). researchgate.net The reaction involves the nucleophilic attack of the aryllithium on the carbonyl carbon of DMF, forming a tetrahedral intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield tert-butyl 4-formylbenzoate. Rigorously anhydrous conditions are essential until the quenching step to prevent premature protonation of the highly basic aryllithium intermediate. researchgate.net

Carboxylation: The synthesis of the corresponding carboxylic acid derivative can be accomplished by quenching the aryllithium intermediate with carbon dioxide (CO₂), either as a gas bubbled through the solution or as solid dry ice. The aryllithium adds to the carbon of CO₂ to form a lithium carboxylate salt. Acidic workup then protonates the carboxylate to furnish the final product, 4-(tert-butoxycarbonyl)benzoic acid.

ReactionElectrophileIntermediateFinal ProductTypical Conditions
FormylationN,N-Dimethylformamide (DMF)Tetrahedral alkoxide adducttert-Butyl 4-formylbenzoate1) n-BuLi or t-BuLi, THF, -78 °C 2) DMF, -78 °C 3) Aqueous workup
CarboxylationCarbon Dioxide (CO₂)Lithium carboxylate salt4-(tert-Butoxycarbonyl)benzoic acid1) n-BuLi or t-BuLi, THF, -78 °C 2) CO₂ (solid or gas) 3) Acidic workup (e.g., HCl)

While borylation can be achieved via quenching of the aryllithium intermediate with a boron electrophile (e.g., triisopropyl borate), a more common and milder method is the Palladium-catalyzed Miyaura borylation. This reaction provides direct access to arylboronic esters, which are key building blocks in Suzuki-Miyaura cross-coupling reactions. organic-chemistry.orgresearchgate.netalfa-chemistry.com

The reaction couples this compound with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). The process is catalyzed by a palladium(0) complex, such as one generated from PdCl₂(dppf) or Pd(OAc)₂, and requires a weak base, typically potassium acetate (B1210297) (KOAc). organic-chemistry.orgalfa-chemistry.com The use of a weak base is critical to prevent the subsequent coupling of the boronic ester product with the starting aryl bromide. organic-chemistry.org The reaction conditions are generally mild and tolerate a wide variety of functional groups, including esters, making it highly suitable for this substrate. researchgate.net

ProductBoron ReagentCatalyst SystemBaseSolventTypical Temperature
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoateBis(pinacolato)diboron (B₂pin₂)PdCl₂(dppf) or Pd(OAc)₂/ligandPotassium Acetate (KOAc)Dioxane, DMSO, or Toluene80-110 °C

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

For an SNAr reaction to be feasible, the aromatic ring must be rendered sufficiently electron-deficient by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. The most effective activating groups are nitro (-NO₂) groups. chemistrysteps.com

In the case of this compound, the tert-butoxycarbonyl group is located para to the bromine atom. While this ester group is electron-withdrawing, its activating ability is significantly weaker than that of a nitro group. Consequently, this compound is a poor substrate for SNAr reactions under standard conditions. The aromatic ring is not sufficiently activated to undergo attack by common nucleophiles like alkoxides or amines, and other reaction pathways, such as transition-metal-catalyzed couplings, are far more favorable for functionalizing the C-Br bond.

Regioselective Functional Group Interconversions on the Aromatic Ring

The bromine atom on this compound serves as a versatile handle for regioselective functional group interconversions, primarily through palladium-catalyzed cross-coupling reactions. These methods allow for the precise formation of new carbon-carbon bonds at the C4 position, replacing the C-Br bond.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as an aryl or vinyl boronic acid or boronic ester. mit.eduscielo.br It is one of the most widely used C-C bond-forming reactions, valued for its mild conditions and high functional group tolerance. The product of the Miyaura borylation (Section 4.1.3) can be used directly in subsequent Suzuki couplings.

Heck Reaction: The Heck reaction forms a new C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction is a powerful tool for the synthesis of substituted alkenes, and typically results in the formation of the trans-isomer. organic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper(I) complexes. wikipedia.orgorganic-chemistry.org It provides a direct and efficient route to aryl-substituted alkynes.

These cross-coupling reactions are highly regioselective, occurring exclusively at the carbon atom bearing the bromine substituent. The ester functionality is stable under the typical reaction conditions employed for these transformations.

Reaction NameCoupling PartnerProduct ClassTypical Catalyst SystemBase
Suzuki-MiyauraAryl/Vinyl Boronic Acid or EsterBiaryl or Aryl-alkenePd(PPh₃)₄, Pd(OAc)₂/LigandNa₂CO₃, K₂CO₃, K₃PO₄
HeckAlkeneAryl-alkene (Stilbene derivative)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃
SonogashiraTerminal AlkyneAryl-alkyne (Tolane derivative)Pd(PPh₃)₄/CuIEt₃N, Piperidine

Mechanistic Investigations and Reaction Pathway Elucidation

Studies on Oxidative Addition and Reductive Elimination Mechanisms in Catalysis

The canonical mechanism for many palladium- or nickel-catalyzed cross-coupling reactions begins with the oxidative addition of the aryl halide to a low-valent metal center, typically Pd(0) or Ni(0). nih.gov In the case of tert-butyl 4-bromobenzoate (B14158574), this involves the cleavage of the C(sp²)–Br bond and its addition to the metal, which is formally oxidized from the 0 to the +2 state. This step results in the formation of an arylpalladium(II) or arylnickel(II) complex. The rate of oxidative addition can be influenced by the electronic properties of the aryl bromide; however, phosphine-free palladium catalysis has been shown to be sensitive to electron-rich aryl bromides, which exhibit a slower rate of oxidative addition. scispace.com

The catalytic cycle concludes with reductive elimination , the reverse of oxidative addition. ccspublishing.org.cn In this step, the newly formed carbon-carbon or carbon-heteroatom bond is created as the two organic fragments are expelled from the metal center, which is reduced back to its catalytically active low-valent state (e.g., Pd(II) to Pd(0)). nih.govccspublishing.org.cn For a reaction involving tert-butyl 4-bromobenzoate, this would be the final step that releases the desired coupled product. Mechanistic studies on related C-N cross-coupling reactions have suggested that reductive elimination is often not the rate-limiting step in the catalytic cycle. mit.edu

The sequence of these elementary steps can vary. While the typical catalytic cycle involves oxidative addition followed by transmetalation and then reductive elimination, alternative pathways have been identified. scispace.comd-nb.info For instance, in certain palladate-based systems, the order can be switched to transmetalation followed by oxidative addition. d-nb.info

Elucidating the Role of Ancillary Ligands and Additives in Reaction Efficiency

Ligands: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), coordinate to the metal center and modify its steric and electronic properties. semanticscholar.org This influences the rates of oxidative addition and reductive elimination. For example, electron-rich, bulky ligands can promote the oxidative addition step and stabilize the resulting organometallic intermediate. In some cases, however, high efficiency can be achieved without a ligand. A ligand-free, nickel-catalyzed Kumada cross-coupling of aryl bromides with tert-butyl Grignard reagents has been reported, proceeding with low nickel loading. rhhz.net The development of specialized ligands, such as PAd2-DalPhos, has been crucial for enabling challenging transformations like thermal nickel-catalyzed C-O cross-coupling reactions. nih.govacs.org

Additives: Additives, particularly bases and salts, are also critical. In nickel-catalyzed photoredox reactions, tert-butylamine (B42293) has been employed as a cost-effective bifunctional additive, serving as both a base and a ligand. nih.govacs.org The steric profile of such amine additives is crucial; bulkier amines like tert-butylamine and 1-adamantylamine can lead to highly efficient coupling, whereas less hindered primary amines may result in side reactions like self-coupling. acs.org In biphasic Suzuki-Miyaura reactions, phase-transfer catalysts such as tetrabutylammonium (B224687) bromide (TBAB) have been shown to cause a significant rate enhancement by shifting the dominant transmetalation pathway. nih.gov

Table 1: Effect of Amine Additives on Nickel-Photoredox Phenol Cross-Coupling
EntryAmine AdditiveYield (%)Observations
1Triethylamine (B128534)LowProtodehalogenated byproduct formed
2DABCOLowInefficient cross-coupling
3Hexylamine-Self-coupling observed
4Cyclohexylamine-Self-coupling observed
51-Adamantylamine91Highly efficient coupling
6tert-Butylamine94Highly efficient coupling

Data sourced from studies on nickel-photoredox cross-coupling reactions. acs.org

Identification and Characterization of Catalytic Intermediates

The direct observation and characterization of catalytic intermediates are essential for validating proposed mechanisms. Although often transient and challenging to isolate, several key intermediates in cross-coupling cycles involving aryl bromides have been identified.

The initial product of oxidative addition, an L₂Pd(Ar)(Br) complex (where L is a ligand and Ar is the aryl group from this compound), is a central intermediate. nih.gov The synthesis and isolation of such oxidative addition complexes (OACs) have been successfully achieved using specialized precursors, providing stable analogues of these key intermediates. nih.gov For example, a neophyl palladacycle has been used as an air- and thermally stable precursor to generate OACs from various aryl bromides and biarylphosphine ligands. nih.gov

In Suzuki-Miyaura reactions, the nature of the transmetalation intermediate has been a subject of extensive study. Mechanistic investigations suggest that transmetalation can proceed through different pathways, for instance, involving a boronate species that reacts with the arylpalladium halide complex. nih.govorganic-chemistry.org In some copper-catalyzed Suzuki-Miyaura couplings, key intermediates such as [(PN-2)CuF]₂ and the transmetalated species (PN-2)CuAr have been synthesized and characterized. organic-chemistry.org While capturing these intermediates is difficult, their identification provides direct evidence for the operative catalytic cycle. chemistryworld.com

Table 2: Proposed Intermediates in a Palladium-Catalyzed Reductive Coupling
IntermediateProposed StructureStep of Formation
A Pd(0) speciesCatalyst generation
B Aryl palladium(II) complexOxidative addition of aryl bromide
C Metal carbene speciesReaction with trimethylsilyldiazomethane
D Benzyl palladium intermediateMigratory insertion
E Ligand-exchanged intermediateReaction with silane (B1218182) reductant

Based on the proposed mechanism for the reductive coupling of aromatic bromides. ccspublishing.org.cn

Exploration of Radical Processes in Cross-Coupling Reactions

While many cross-coupling reactions are described by ionic, two-electron transfer steps (Pd(0)/Pd(II) cycles), there is growing evidence for the involvement of radical pathways, particularly in nickel catalysis and photoredox reactions. nih.gov

Nickel catalysts are known to more readily access odd-electron oxidation states (e.g., Ni(I) and Ni(III)) than palladium. nih.govrhhz.net Consequently, reactions involving aryl bromides can proceed via a radical mechanism. For instance, the ligand-free, nickel-catalyzed Kumada coupling of tert-butyl Grignard reagent and aryl bromides is proposed to involve a Ni(I)-Ni(III) catalytic cycle, indicating a radical coupling process. rhhz.net

The advent of photoredox catalysis has significantly expanded the scope of radical-based transformations. nih.gov In photoredox/nickel dual catalysis, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process. acs.org This can lead to the generation of an aryl radical from an aryl bromide. The proposed mechanism often involves the oxidative addition of the aryl bromide to a Ni(0) center to form a Ni(II) intermediate. This intermediate can then be engaged by the photocatalyst to generate radical species or participate in further catalytic steps. acs.org This approach has proven effective for forming challenging bonds under mild conditions. nih.gov

Advanced Synthetic Methodologies and Process Intensification

Application of Flow Microreactor Systems for Continuous Synthesis

Continuous flow chemistry, utilizing microreactor systems, represents a paradigm shift from conventional batch production, offering superior control over reaction parameters and enhanced process safety. beilstein-journals.org These systems perform chemical reactions in a continuous stream within a network of small-scale channels or tubes. nih.gov The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat and mass transfer, providing precise temperature control and rapid mixing. okayama-u.ac.jp This level of control can minimize the formation of byproducts and improve reaction selectivity. vapourtec.com

For the synthesis of tert-butyl esters, flow chemistry has proven to be a more efficient, versatile, and sustainable alternative to batch methods. beilstein-journals.org One notable example is the direct tert-butoxycarbonylation of organometallic reagents. In a relevant synthetic pathway, 4-bromophenyllithium, generated from a bromine-lithium exchange, could be reacted with di-tert-butyl dicarbonate (B1257347) in a continuous flow system. beilstein-journals.orgokayama-u.ac.jp The precise control of residence time and temperature in the microreactor is crucial for managing highly reactive organometallic intermediates, which can be challenging and hazardous in large-scale batch reactors. beilstein-journals.orgokayama-u.ac.jp The ability to scale up production by simply extending the operation time ("scaling-out") rather than increasing reactor volume makes this technology highly attractive for industrial applications. vapourtec.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Representative Direct Tert-Butoxycarbonylation Reaction. beilstein-journals.org
ParameterBatch ProcessContinuous Flow Microreactor
Reaction Time HoursMinutes
Temperature Control Difficult to maintain homogeneity, risk of local hotspotsPrecise and uniform, rapid heat dissipation
Mixing Efficiency Dependent on stirring rate and vessel geometryRapid and highly efficient due to small channel dimensions
Safety with Hazardous Reagents High risk due to large volumes of reactive intermediatesSignificantly improved safety due to small reaction volumes in process at any given time vapourtec.com
Scalability Requires larger reactors, potential changes in process parametersAchieved by operating for longer durations ("scaling-out") vapourtec.com
Yield Often lower due to side reactions and decompositionTypically higher due to superior process control

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of chemical reactions. Unlike conventional heating methods that rely on conduction and convection, microwave irradiation directly heats the reaction mixture through dielectric heating, resulting in rapid and uniform temperature increases. This can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities. sphinxsai.com

The synthesis of esters, including benzoates, is a class of reaction that benefits significantly from microwave irradiation. For example, the esterification of benzoic acid with an alcohol can be completed in a fraction of the time required by conventional reflux methods. A comparative study on the synthesis of butyl benzoate (B1203000) showed that the reaction could be completed in 6 minutes using microwave assistance, whereas the conventional heating method required 45 minutes. ijsdr.org This acceleration is attributed to the efficient energy transfer and the potential for localized superheating of the solvent and reactants. Applying this methodology to the synthesis of tert-butyl 4-bromobenzoate (B14158574), for instance, in a reaction between 4-bromobenzoyl chloride and potassium tert-butoxide, could similarly lead to a significant reduction in reaction time and an increase in throughput.

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for a Representative Benzoate Esterification. ijsdr.org
ParameterConventional Heating (Reflux)Microwave-Assisted Synthesis
Reaction Time ~45 minutes~6 minutes
Energy Input Indirect, through vessel wallsDirect, volumetric heating of the reaction mixture
Temperature Gradient Significant gradient from vessel wall to bulk solutionMinimal, more uniform heating
Typical Yield GoodOften higher due to reduced side reactions and shorter reaction times
Process Control StandardPrecise control over temperature and pressure

High-Throughput Derivatization for Library Generation and Screening

Tert-butyl 4-bromobenzoate is an ideal scaffold for high-throughput derivatization and the generation of chemical libraries for drug discovery and materials science. researchgate.net Combinatorial chemistry aims to rapidly synthesize large numbers of diverse but structurally related molecules, which can then be screened for desired properties. researchgate.netnih.gov The structure of this compound contains two key functional handles that can be manipulated orthogonally: the aryl bromide and the tert-butyl ester.

The aryl bromide moiety is a versatile precursor for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. By reacting this compound with a diverse set of boronic acids (Suzuki coupling), a large library of 4-substituted biphenyl-4'-carboxylate esters can be generated in parallel.

Simultaneously, the tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality. researchgate.net It is stable to the conditions of many cross-coupling reactions but can be readily cleaved under acidic conditions to reveal the free carboxylic acid. This acid can then be subjected to a second round of diversification, such as amide bond formation with a library of amines. This two-dimensional approach allows for the exponential generation of a vast chemical library from a single, versatile starting material.

Table 3: Conceptual High-Throughput Derivatization Scheme using this compound.
StepReaction TypeReactant Library (Examples)Resulting Intermediate/Product Class
1. Diversification at C4 Suzuki Cross-CouplingArylboronic acids (Phenyl-B(OH)₂, Pyridyl-B(OH)₂, Thienyl-B(OH)₂)Library of tert-butyl 4-arylbenzoates
2. Deprotection Acid-catalyzed hydrolysisTrifluoroacetic Acid (TFA)Library of 4-arylbenzoic acids
3. Diversification at Carboxyl Group Amide CouplingAmines (Aniline, Benzylamine, Morpholine)Library of N-substituted 4-arylbenzamides

Synthetic Utility in Complex Molecule and Advanced Material Synthesis

Building Block for Pharmaceutical and Agrochemical Intermediates

The strategic placement of a reactive halogen and a protected acid group makes tert-butyl 4-bromobenzoate (B14158574) a valuable precursor in the synthesis of intermediates for pharmaceuticals and agrochemicals. nbinno.comnbinno.com Its utility is most prominently displayed in palladium-catalyzed cross-coupling reactions, which have become powerful tools for forging molecular complexity. wikipedia.org These reactions allow for the precise and efficient connection of different molecular fragments, a critical step in building the core structures of many biologically active compounds. scbt.comscbt.com

The primary reactions where tert-butyl 4-bromobenzoate serves as a key substrate include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. This is a widely used method for constructing biaryl structures, which are common motifs in pharmaceutical agents. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. rsc.orgmit.edu

Sonogashira Coupling: This method creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. nih.gov The resulting arylalkyne structures are important intermediates in the synthesis of natural products and are also used in the development of various therapeutic agents. nih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.org It is one of the most effective methods for synthesizing arylamines, a class of compounds frequently found in drug molecules. wikipedia.orgatlanchimpharma.com The development of this reaction has significantly expanded the ability to create diverse amine-containing compounds. wikipedia.org

The application of these coupling reactions to this compound allows for the modular assembly of complex intermediates, which can then be further elaborated into final target molecules.

Reaction Type Coupling Partner Bond Formed Resulting Intermediate Structure
Suzuki-Miyaura CouplingArylboronic Acid (Ar'-B(OH)₂)C-C (Aryl-Aryl)Ar-Ar'-COOtBu
Sonogashira CouplingTerminal Alkyne (R-C≡CH)C-C (Aryl-Alkynyl)R-C≡C-Ar-COOtBu
Buchwald-Hartwig AminationAmine (R₂NH)C-N (Aryl-Amine)R₂N-Ar-COOtBu

Precursor in the Synthesis of Functional Organic Materials

This compound is a valuable precursor for creating functional organic materials used in electronics and optoelectronics. nbinno.combldpharm.com The core principle involves utilizing the 4-bromophenyl group as a foundation that can be extended into larger, π-conjugated systems through cross-coupling reactions. These extended conjugated molecules are the basis for materials used in Organic Light-Emitting Diodes (OLEDs), organic solar cells, and other electronic devices. researchgate.net

Research has shown that derivatives of 4-bromobenzoic acid are employed in the synthesis of electron-accepting building blocks, such as benzo[1,2-d:4,5-d′]bis( scbt.comchemicalbook.comthiadiazole), which are investigated for their potential in OLEDs and organic solar cells. researchgate.net The bromo-functionality is essential for the palladium-catalyzed coupling steps that construct these complex heterocyclic systems. researchgate.net

Furthermore, the incorporation of tert-butyl groups into large polycyclic aromatic hydrocarbon structures is a known strategy to improve the solubility of the resulting materials and influence their electronic properties. nih.gov In the synthesis of tetrathiafulvalene-tetraazapyrene (TTF-TAP) triads, which are studied for their intramolecular electronic interactions, the tert-butyl groups can raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), altering the material's electronic characteristics. nih.gov While not directly this compound, the use of related substituted precursors highlights the importance of the tert-butyl group in tuning the properties of functional materials.

Material Class Synthetic Strategy Key Function of Precursor Potential Application
Conjugated PolymersIterative cross-coupling reactions (e.g., Suzuki, Sonogashira)Provides a monomer unit with a reactive site for polymerizationOrganic electronics, sensors
Electron-Accepting HeterocyclesPalladium-catalyzed cross-coupling and cyclization reactionsServes as a building block for the core structureOLEDs, Organic Solar Cells researchgate.net
Donor-Acceptor TriadsMulti-step synthesis involving cross-couplingForms part of the molecular scaffold, with the tert-butyl group tuning electronic propertiesMolecular electronics, Optoelectronics nih.gov

Application in the Construction of Macrocyclic and Oligomeric Architectures

The bifunctional nature of this compound makes it an ideal candidate for the systematic construction of large, well-defined molecular architectures such as macrocycles and oligomers. Macrocyclic compounds are of significant interest in medicinal chemistry and materials science, while oligomers serve as precise, model systems for understanding the properties of larger polymers. nih.gov

The synthesis of these structures typically relies on a programmed sequence of reactions that leverage the two functional sites of the building block.

Oligomer Synthesis: Linear oligomers can be constructed through a stepwise or convergent approach using iterative cross-coupling reactions. For instance, a Suzuki or Sonogashira coupling can be used to add a new monomer unit in each step, gradually extending the molecular chain. The tert-butyl ester group can be carried through the synthesis and deprotected at the final stage or used to attach the oligomer to a surface or another molecule.

Macrocycle Synthesis: The construction of macrocycles often involves a key ring-closing step. nih.gov A linear precursor, assembled using this compound units, can be designed to undergo an intramolecular cross-coupling reaction (such as a Sonogashira or Suzuki reaction) to form the cyclic structure. The Sonogashira reaction, in particular, is a powerful method for creating macrocycles containing rigid acetylene (B1199291) linkages. nih.gov

The precise control over bond formation offered by palladium-catalyzed reactions allows for the synthesis of these complex architectures with high degrees of structural precision, which would be difficult to achieve with traditional polymerization methods.

Architecture General Synthetic Approach Role of this compound Key Reaction Example
Linear Oligomers Stepwise, iterative addition of monomer unitsProvides the repeating structural unit with a handle for chain extensionSuzuki-Miyaura Coupling
Macrocycles Synthesis of a linear precursor followed by intramolecular cyclizationForms a key part of the linear precursor that enables the ring-closing reactionIntramolecular Sonogashira Coupling nih.gov

Future Perspectives and Emerging Research Avenues for Tert Butyl 4 Bromobenzoate Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of non-toxic materials. Research into the synthesis and application of tert-butyl 4-bromobenzoate (B14158574) is increasingly aligning with these goals.

A primary focus is the development of cleaner esterification methods. Traditional syntheses often involve stoichiometric reagents like thionyl chloride to form an acyl chloride intermediate, which is then reacted with potassium tert-butoxide. chemicalbook.com This process generates significant waste. An emerging, greener alternative involves the direct esterification of 4-bromobenzoic acid with isobutylene, using a solid superacid catalyst. This method offers high yields (over 95%), operational simplicity, and minimal environmental pollution, as the catalyst can be filtered and reused. google.com

Another promising avenue is the use of novel, recoverable catalysts under solvent-free or environmentally benign solvent conditions. For instance, Erbium(III) triflate (Er(OTf)₃) has been demonstrated as a highly efficient and reusable catalyst for the formation of tert-butyl ethers from alcohols and phenols under solvent-free conditions. organic-chemistry.org This methodology, which can also be accelerated by microwave irradiation for deprotection steps, provides a template for developing similar eco-compatible protocols for the synthesis of tert-butyl esters, thereby avoiding toxic solvents and minimizing waste. organic-chemistry.org

Table 1: Comparison of Synthetic Protocols for Tert-butyl Ester Formation

Feature Traditional Method (e.g., Acyl Chloride) Emerging Green Protocol (e.g., Solid Acid Catalyst)
Starting Materials 4-bromobenzoyl chloride, potassium tert-butoxide 4-bromobenzoic acid, isobutylene
Catalyst None (stoichiometric base) Reusable solid superacid
Solvent Organic solvents (e.g., THF) Organic solvent or solvent-free
Byproducts Salt waste (e.g., KCl) Minimal
Atom Economy Lower Higher

| Key Advantage | Well-established | High yield, catalyst reusability, reduced waste google.com |

Integration into Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, and cascade reactions, involving sequential intramolecular transformations, represent the pinnacle of synthetic efficiency. Integrating tert-butyl 4-bromobenzoate into these sophisticated sequences is a key area of future research. The compound's aryl bromide handle is perfectly suited for initiation of palladium-catalyzed cascades.

Catalysis is essential for controlling the reaction pathways in MCRs, improving yields, shortening reaction times, and enabling stereocontrol, often under milder conditions than stoichiometric reactions. mdpi.com For example, a palladium-catalyzed MCR could be envisioned where this compound undergoes an initial cross-coupling reaction (e.g., Suzuki, Heck, or Sonogashira), and the resulting intermediate is then trapped by another reactant in the mixture, all in one pot. This approach streamlines the synthesis of complex molecules, reducing the number of purification steps and saving time and resources.

The development of such sequences allows for the rapid construction of molecular libraries for drug discovery. The tert-butyl ester group can serve as a directing group or a simple protecting group that can be removed post-cascade to reveal a carboxylic acid for further functionalization.

Computational Approaches to Predict Reactivity and Selectivity

The synergy between experimental and computational chemistry is accelerating the discovery of new reactions and the optimization of existing ones. Computational tools, particularly Density Functional Theory (DFT), are becoming indispensable for predicting the reactivity and selectivity of molecules like this compound.

Computational studies can provide deep mechanistic insights into reaction pathways, helping to explain observed outcomes and predict new ones. For example, DFT calculations can be used to model the transition states of competing reaction pathways, such as C-H versus C-C bond insertion in carbenes, to predict product ratios with high accuracy. nih.gov This predictive power is crucial for designing selective reactions involving this compound.

Furthermore, hybrid Quantum Mechanics/Machine Learning (QM-ML) models are emerging as powerful tools for predicting reaction feasibility and site-selectivity. chemrxiv.org Such models can be trained on large datasets to recognize subtle electronic and steric patterns that govern reactivity. For instance, descriptors such as the condensed Fukui coefficient and calculated tert-butyl cation affinity have shown high accuracy in predicting the most reactive sites in aromatic compounds. chemrxiv.org Applying these models to this compound could predict the regioselectivity of further aromatic substitutions or the likelihood of success for various cross-coupling partners, thereby minimizing experimental trial-and-error.

Table 2: Application of Computational Methods in Predicting Reactivity

Computational Method Application Area for this compound Predicted Outcome
Density Functional Theory (DFT) Modeling transition states in cross-coupling reactions Reaction barriers, product stability, stereoselectivity researchgate.net
QM-ML Hybrid Models Predicting site-selectivity for C-H functionalization Identification of the most reactive C-H bond for derivatization chemrxiv.org

| Steric and Electronic Mapping | Analyzing catalyst-substrate interactions | Optimal ligand/catalyst choice for selective transformations |

Exploration of Novel Catalytic Systems and Reaction Media

The functionalization of the aryl bromide moiety in this compound is typically achieved via palladium-catalyzed cross-coupling reactions. Future research is focused on developing more cost-effective, robust, and environmentally friendly catalytic systems.

One major trend is the move from precious metals like palladium to more abundant, first-row transition metals. Nickel, for example, is gaining prominence. A general approach using nickel catalysis combined with photoredox chemistry and a simple, inexpensive additive like tert-butylamine (B42293) (which acts as both a base and a ligand) has been developed for efficient cross-coupling reactions. acs.org This system operates under mild conditions and demonstrates broad applicability for various nucleophiles.

Another key area is the development of heterogeneous catalysts. Immobilizing palladium on solid supports, such as mesoporous silica (B1680970) (SBA-15), creates catalysts that are easily separated from the reaction mixture and can be reused multiple times. vu.ltresearchgate.net This approach is particularly powerful when combined with green reaction media. Recent studies have shown high yields for Suzuki-Miyaura and Mizoroki-Heck reactions using these heterogeneous catalysts in biocompatible solvents like polyethylene (B3416737) glycol (PEG) and water. vu.ltresearchgate.net Such systems drastically reduce the environmental impact of cross-coupling chemistry.

The choice of ligands also continues to be a fertile ground for innovation. For instance, the use of specific phosphine (B1218219) ligands like XPhos with a palladium acetate (B1210297) precursor has proven highly effective for Suzuki cross-coupling reactions involving aryl bromides, achieving high yields in short reaction times. nih.gov The continued design of new ligands will be crucial for overcoming existing challenges in coupling sterically hindered or electronically deactivated substrates.

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-bromobenzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of 4-bromobenzoic acid with tert-butanol using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Optimization involves controlling stoichiometry (excess tert-butanol), temperature (reflux under anhydrous conditions), and reaction time. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization. Confirmation of structure requires 1^1H/13^13C NMR and FT-IR to verify ester carbonyl (~1720 cm1^{-1}) and tert-butyl group signals (1.3–1.4 ppm in 1^1H NMR) .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H NMR identifies tert-butyl protons (singlet at ~1.4 ppm) and aromatic protons (doublets near 7.5–8.0 ppm). 13^13C NMR confirms the ester carbonyl (~165 ppm) and quaternary tert-butyl carbon (~80 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C11_{11}H13_{13}BrO2_2, exact mass 256.01 g/mol).
  • X-ray Crystallography : For crystalline samples, single-crystal XRD resolves bond lengths/angles and confirms steric effects of the tert-butyl group .

Q. How should this compound be stored to ensure stability?

Store in airtight, light-resistant containers at 2–8°C in a dry, inert environment (e.g., nitrogen atmosphere). Avoid prolonged exposure to moisture or strong acids/bases to prevent ester hydrolysis. Use desiccants (e.g., silica gel) in storage areas .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its reactivity in organocatalytic reactions?

Polymorphs (e.g., differing in crystal packing due to tert-butyl group orientation) may alter solubility and steric accessibility. For example, a metastable polymorph with looser packing could enhance reactivity in Diels-Alder reactions by improving substrate diffusion. Characterize polymorphs via PXRD, DSC, and Raman spectroscopy. Reactivity differences are tested by comparing reaction kinetics (e.g., via HPLC monitoring) across polymorphs .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies (e.g., disordered bromine atoms or co-crystal misidentification) require:

  • High-Resolution XRD : Re-refine deposited CCDC data with updated software (e.g., SHELXL) to correct bond parameters.
  • Elemental Analysis : Validate stoichiometry to exclude co-crystal contaminants (e.g., 4-bromophenyl 4-nitrobenzoate in "Form III" ).
  • Complementary Techniques : Pair XRD with solid-state NMR to confirm molecular environments.

Q. How can this compound act as a building block in supramolecular chemistry?

The bromine atom facilitates halogen bonding, while the tert-butyl group introduces steric bulk for controlled self-assembly. In coordination complexes (e.g., zinc-phenanthroline systems), it stabilizes π–π stacking and hydrogen-bonded networks. Monitor assembly via SEM and SCXRD, noting interactions like C–H···O and Br···π contacts .

Q. What methodologies mitigate hazardous byproducts during large-scale synthesis?

  • Byproduct Identification : Use GC-MS to detect brominated side products (e.g., residual 4-bromobenzoic acid).
  • Neutralization Protocols : Quench acidic catalysts with aqueous NaHCO3_3, followed by extraction (dichloromethane/water).
  • Waste Management : Segregate halogenated waste for incineration or licensed disposal to prevent environmental release .

Methodological Notes

  • Contradiction Analysis : Cross-validate spectral data with computational models (e.g., DFT simulations for NMR chemical shifts).
  • Safety Compliance : Follow OSHA guidelines for halogenated compound handling, including fume hood use and explosion-proof equipment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-bromobenzoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-bromobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.